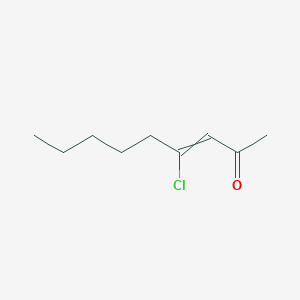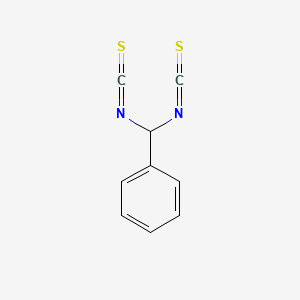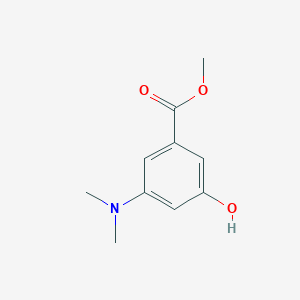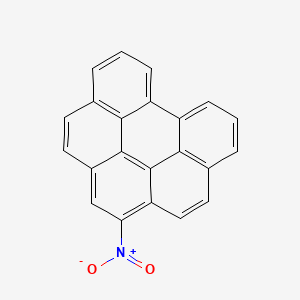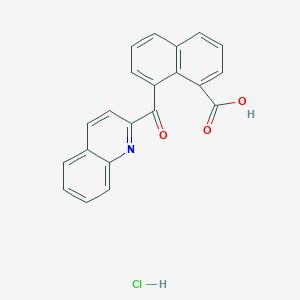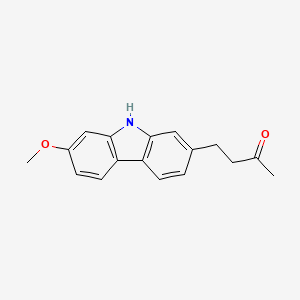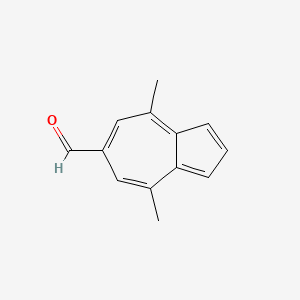
4,8-Dimethylazulene-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dimethylazulene-6-carbaldehyde is an organic compound belonging to the azulene family, characterized by its distinctive blue color. Azulenes are aromatic hydrocarbons that are isomers of naphthalene, but unlike naphthalene, they exhibit a deep blue hue due to their unique electronic structure . The compound this compound is particularly notable for its applications in various fields of scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethylazulene-6-carbaldehyde typically involves the functionalization of azulene derivatives. One common method includes the formylation of 4,8-dimethylazulene using Vilsmeier-Haack reaction conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 6-position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. This may include continuous flow reactors and advanced purification techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4,8-Dimethylazulene-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Electrophiles such as halogens (Br2, Cl2) and nitrating agents (HNO3).
Major Products:
Oxidation: 4,8-Dimethylazulene-6-carboxylic acid.
Reduction: 4,8-Dimethylazulene-6-methanol.
Substitution: Various substituted azulene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4,8-Dimethylazulene-6-carbaldehyde has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its intense blue color.
Mécanisme D'action
The mechanism of action of 4,8-Dimethylazulene-6-carbaldehyde is largely dependent on its chemical structure. The azulene ring system provides a unique electronic environment that can interact with various molecular targets. For instance, the aldehyde group can form Schiff bases with amines, which can then participate in further chemical transformations . The aromatic nature of the azulene ring also allows for π-π interactions with other aromatic systems, influencing its reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Azulene: The parent compound, known for its blue color and aromatic properties.
Guaiazulene: A naturally occurring derivative with anti-inflammatory properties.
Vetivazulene: Another naturally occurring azulene derivative found in vetiver oil.
Comparison: Unlike guaiazulene and vetivazulene, which are primarily studied for their natural occurrence and biological activities, 4,8-Dimethylazulene-6-carbaldehyde is more focused on synthetic applications and its role as an intermediate in organic synthesis .
Propriétés
Numéro CAS |
91813-89-7 |
|---|---|
Formule moléculaire |
C13H12O |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
4,8-dimethylazulene-6-carbaldehyde |
InChI |
InChI=1S/C13H12O/c1-9-6-11(8-14)7-10(2)13-5-3-4-12(9)13/h3-8H,1-2H3 |
Clé InChI |
MNBVKOJLLNGVOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C2C1=CC=C2)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


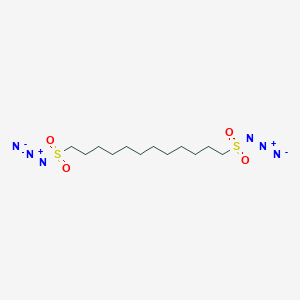
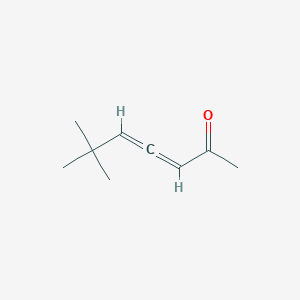

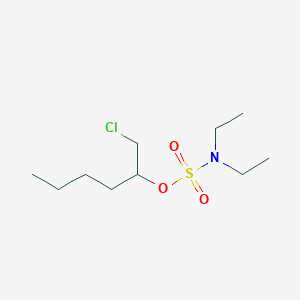

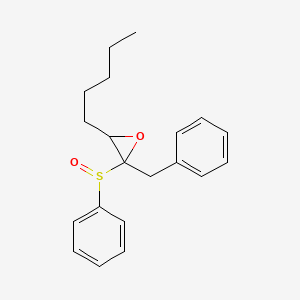
![1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl-](/img/structure/B14355047.png)
